

A Comprehensive Technical Guide to the Physicochemical Properties of Antidesmone

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Compound of Interest

Compound Name: Antidesmone

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Introduction

Antidesmone is a naturally occurring quinoline alkaloid first identified in plants of the *Antidesma* genus, including *Antidesma membranaceum* and *Antidesma venosum*, and has also been found in *Waltheria indica*.^[1] Initially misidentified as an isoquinoline derivative, its structure was later revised to (S)-4,8-dioxo-3-methoxy-2-methyl-5-n-octyl-1,4,5,6,7,8-hexahydroquinoline.^[2] This compound has garnered significant interest in the scientific community due to its diverse and potent biological activities.

Antidesmone has demonstrated significant anti-inflammatory, antitrypanosomal, and photosynthesis-inhibiting properties.^{[3][4][5]} Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.^{[4][5]} Furthermore, it shows potent and highly selective activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[3] Given its therapeutic potential, a thorough understanding of its physicochemical properties is essential for research, formulation, and drug development.

This technical guide provides a detailed overview of the known physicochemical properties of **Antidesmone**, standardized experimental protocols for their determination, and visualizations of its primary signaling pathway and a general experimental workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Antidesmone** based on available data.

Property	Value	Source(s)
IUPAC Name	(5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione	[1]
Molecular Formula	C ₁₉ H ₂₉ NO ₃	[1]
Molecular Weight	319.44 g/mol	[4]
Monoisotopic Mass	319.21474379 Da	[1]
CAS Number	222629-77-8	[4][6]
Physical Form	Powder	[4]
Relative Density	1.07 g/cm ³	[4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[4]
Storage Conditions	Powder: -20°C for up to 3 years In Solvent: -80°C for up to 1 year	[4]

Experimental Protocols

Detailed experimental methodologies for determining the physicochemical properties of **Antidesmone** have not been explicitly published. Therefore, this section outlines standard, validated protocols widely used in chemical and pharmaceutical research for characterizing such compounds.

Protocol for Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

- Sample Preparation: A small quantity of dry, powdered **Antidesmone** is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-3 mm. The packing is achieved by tapping the sealed end of the tube gently on a hard surface.
- Apparatus: A digital melting point apparatus (e.g., Stuart SMP10 or Mettler Toledo MP70) is used.
- Methodology:
 - The capillary tube is placed into the heating block of the apparatus.
 - A rapid heating ramp rate (e.g., 10-20°C/min) is used for an initial approximate determination.
 - For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.
 - The heating rate is then reduced to a slow ramp (1-2°C/min) to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is reported.

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining the solubility of a substance in water.

- Sample Preparation: An excess amount of solid **Antidesmone** is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask with a screw cap.
- Apparatus: A constant-temperature water bath with a shaker, centrifuge, and an analytical system for quantification (e.g., HPLC-UV or LC-MS).

- Methodology:
 - The flask is sealed and agitated in the shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A preliminary study should confirm the time to reach equilibrium.
 - After agitation, the suspension is allowed to stand to permit phase separation.
 - A sample of the supernatant is carefully removed and clarified by centrifugation (e.g., 14,000 rpm for 20 minutes) to remove all undissolved solids.
 - The concentration of **Antidesmone** in the clear supernatant is determined using a validated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of **Antidesmone** is used for quantification.
 - The experiment is performed in triplicate to ensure reproducibility.

Protocol for Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound.

- Sample Preparation: Approximately 5-10 mg of purified **Antidesmone** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Methodology: A series of NMR experiments are conducted to fully assign the structure:
 - ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

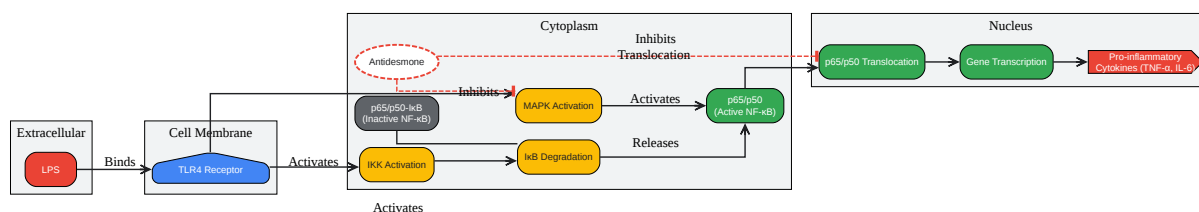
- ^{13}C NMR: Provides information on the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
- 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
- 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon atoms that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
- The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the overall connectivity and structure of **Antidesmone**.

Visualizations: Signaling Pathways and Workflows

Antidesmone's Anti-Inflammatory Mechanism of Action

Antidesmone exerts its anti-inflammatory effects by inhibiting the MAPK and NF- κ B signaling pathways. In response to an inflammatory stimulus like Lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines.

Antidesmone intervenes in this process, reducing the inflammatory response.[5]

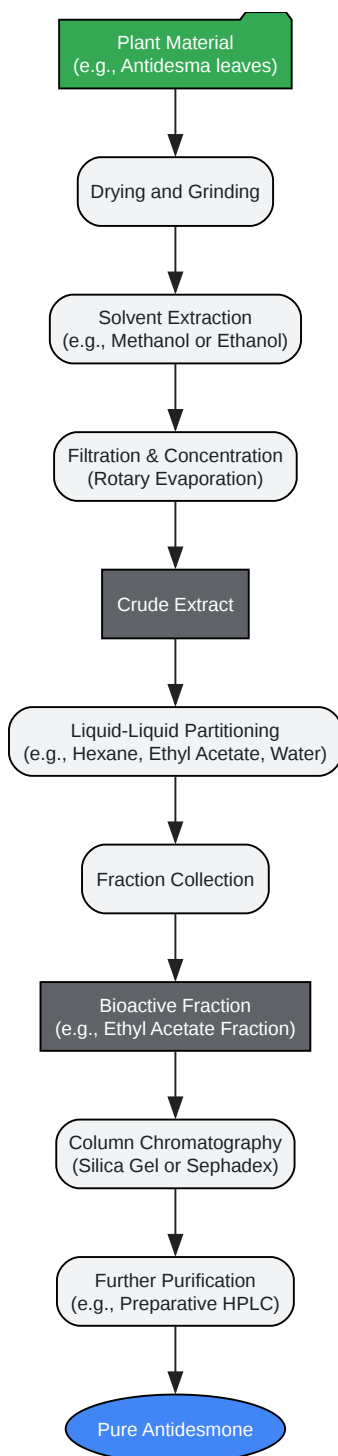


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Caption: **Antidesmone** inhibits LPS-induced inflammation via the MAPK and NF- κ B pathways.

General Workflow for Isolation and Purification

The following diagram illustrates a typical experimental workflow for isolating **Antidesmone** from its natural plant source, such as the leaves or stems of *Antidesma membranaceum*.



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Caption: General workflow for the isolation and purification of **Antidesmone**.

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